molecular formula C11H19NO4 B577091 N-(Cyclohexanemethyl) aspartic acid CAS No. 14257-49-9

N-(Cyclohexanemethyl) aspartic acid

Cat. No.: B577091
CAS No.: 14257-49-9
M. Wt: 229.276
InChI Key: LRHRBICYYGCKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclohexanemethyl) aspartic acid is a specialized chemical reagent designed for biochemical and pharmacological research applications. As a derivative of the endogenous amino acid aspartic acid, this compound is of significant interest in neuroscience and receptor studies. Aspartic acid derivatives are known to interact with key neurotransmitter systems; for instance, N-methyl-D-aspartic acid (NMDA) is a well-characterized specific agonist for the NMDA receptor, a critical ion channel in the central nervous system that is modulated by ligands like glutamate and glycine . The structural modification with a cyclohexanemethyl group in this analog may influence its receptor binding affinity and selectivity, making it a valuable tool for probing the structure-activity relationships of excitatory amino acid receptors . Researchers can utilize this compound to investigate ion channel gating mechanisms, receptor modulation, and the role of excitatory neurotransmission in synaptic plasticity, as well as in models of neurological disorders. It is supplied with guaranteed high purity and stability for reliable, reproducible results in your experimental workflows. This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclohexylmethylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c13-10(14)6-9(11(15)16)12-7-8-4-2-1-3-5-8/h8-9,12H,1-7H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHRBICYYGCKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Strategies

Retrosynthetic Analysis of N-(Cyclohexanemethyl)aspartic Acid

Retrosynthetic analysis is a problem-solving technique in organic synthesis. For N-(Cyclohexanemethyl)aspartic acid, the primary disconnection is at the nitrogen-carbon bond of the N-alkyl group. This approach simplifies the target molecule into more readily available starting materials: aspartic acid and a cyclohexanemethyl-containing electrophile.

A key consideration in this analysis is the protection of the carboxylic acid functional groups of aspartic acid to prevent unwanted side reactions during the N-alkylation step. Therefore, a typical retrosynthetic pathway would involve:

Disconnection of the N-Cyclohexanemethyl bond: This leads to aspartic acid (or a protected derivative) and a cyclohexanemethyl halide or another suitable electrophile.

Functional Group Interconversion: The carboxylic acid groups of aspartic acid may need to be protected, for example, as esters, to facilitate the N-alkylation reaction. organic-chemistry.org

This strategic disassembly guides the forward synthesis, highlighting the critical steps of protecting group manipulation and the N-alkylation reaction.

Synthetic Pathways for N-Alkylation of Aspartic Acid

The N-alkylation of aspartic acid is a cornerstone of synthesizing N-substituted derivatives. Several methods have been developed to achieve this transformation, each with its advantages and limitations.

Direct Amination Approaches

Direct amination offers a more atom-economical route to N-alkylated amino acids. One such method involves the reaction of alkali maleates with primary amines in a heated solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net This approach can produce N-substituted aspartic acids directly in moderate to good yields. researchgate.net

Another innovative and environmentally friendly approach is the direct N-alkylation of unprotected amino acids with alcohols. nih.govresearchgate.net This method, often catalyzed by ruthenium or iron complexes, utilizes the "borrowing hydrogen" strategy. nih.gov The alcohol is temporarily dehydrogenated to an aldehyde, which then undergoes reductive amination with the amino acid. The only byproduct of this reaction is water, making it a highly sustainable process. nih.govresearchgate.net

Protecting Group Strategies in Aspartic Acid Functionalization

The presence of two carboxylic acid groups and an amino group in aspartic acid necessitates the use of protecting groups to achieve selective N-alkylation. organic-chemistry.orglibretexts.org The choice of protecting groups is crucial for the success of the synthesis.

Common strategies include:

Carbamate (B1207046) Protection: The amino group can be protected with groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.org These groups can be selectively removed under acidic or basic conditions, respectively. organic-chemistry.org

Esterification of Carboxylic Acids: The carboxylic acid groups are often converted to esters (e.g., methyl, ethyl, or benzyl (B1604629) esters) to prevent their interference in the N-alkylation step. monash.edu

Sulfonamide Formation: The amino group can also be protected as a sulfonamide, such as a tosyl or nosyl group. nih.gov While tosylamides are very stable, their removal can be challenging. nih.gov Nosylamides, on the other hand, are easier to cleave but may have limited stability. nih.gov A newer protecting group, Nms (nitromethanesulfonyl), has been developed to offer a balance of stability and ease of removal. nih.gov

A significant challenge in peptide synthesis involving aspartic acid is the formation of aspartimide, a cyclic side product. iris-biotech.denih.gov This occurs through the intramolecular cyclization of the aspartyl residue. iris-biotech.de The use of bulky ester protecting groups on the side-chain carboxyl group can sterically hinder this unwanted reaction. iris-biotech.de

Stereoselective Synthesis of Enantiomers (e.g., L- and D-forms)

The biological activity of N-substituted aspartic acid derivatives is often dependent on their stereochemistry. Therefore, controlling the stereochemistry during synthesis to obtain pure L- or D-enantiomers is of paramount importance.

Several strategies are employed for stereoselective synthesis:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials, such as L- or D-aspartic acid, to ensure the final product retains the desired stereochemistry. ethz.ch

Chiral Auxiliaries: An enantiopure chiral auxiliary can be attached to the substrate to direct the stereochemical outcome of a reaction. ethz.ch The auxiliary is then removed in a subsequent step. ethz.ch

Asymmetric Catalysis: Chiral catalysts can be used to favor the formation of one enantiomer over the other. nih.gov For instance, the catalytic hydrogenation of dehydro-aminophosphonates is a method used in the stereoselective synthesis of α-aminophosphonic acids, which are structural analogs of amino acids. nih.gov

Reductive amination of α-keto acids using chiral amines or catalysts is another powerful method for accessing enantiomerically enriched amino acids. The stereochemical integrity of the starting materials and intermediates must be maintained throughout the synthetic sequence to yield a product with high optical purity. nih.gov

Incorporation of the Cyclohexanemethyl Moiety

The final key step in the synthesis of N-(Cyclohexanemethyl)aspartic acid is the introduction of the cyclohexanemethyl group onto the nitrogen atom of the aspartic acid scaffold.

Cyclohexanemethylating Agents and Reaction Conditions

The choice of the cyclohexanemethylating agent and the reaction conditions are critical for an efficient synthesis. Common alkylating agents include:

Cyclohexanemethyl Halides: Cyclohexanemethyl bromide or iodide are frequently used in nucleophilic substitution reactions with the amino group of aspartic acid (or its protected form). chemguide.co.uk These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed. chemguide.co.uk

Cyclohexanecarboxaldehyde: This aldehyde can be used in reductive amination reactions. The aldehyde first forms an imine with the amino group, which is then reduced to the secondary amine using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). monash.edu

The reaction conditions, such as solvent, temperature, and the nature of the base, need to be carefully optimized to maximize the yield of the desired N-mono-alkylated product and minimize over-alkylation to the tertiary amine. youtube.com For instance, heating a halogenoalkane with a concentrated solution of ammonia (B1221849) in ethanol (B145695) in a sealed tube is a common method for synthesizing primary amines, but it often leads to a mixture of primary, secondary, and tertiary amines. chemguide.co.uk

Below is a table summarizing various N-alkylation methods and their key features:

Alkylation Method Alkylating Agent Key Features Potential Issues
Nucleophilic SubstitutionAlkyl HalideWidely applicable, straightforward.Over-alkylation, racemization.
Reductive AminationAldehyde/KetoneGood control over mono-alkylation.Requires a reducing agent.
"Borrowing Hydrogen" CatalysisAlcoholAtom-economical, green (water is the only byproduct). nih.govresearchgate.netRequires a specific catalyst.
Michael Additionα,β-Unsaturated EsterForms the N-C bond and the amino acid backbone simultaneously. nih.govLimited to specific substrates.

The synthesis of N-(Cyclohexanemethyl)aspartic acid involves a thoughtful combination of retrosynthetic planning, strategic use of protecting groups, and carefully chosen alkylation methods to achieve the desired product with high purity and, when necessary, the correct stereochemistry.

Optimization of Reaction Yields and Purity

Optimizing the yield and purity of N-(Cyclohexanemethyl)aspartic acid is crucial for its practical application. The choice of reaction conditions and purification methods plays a significant role in achieving a high-quality product.

In the context of reductive amination , several factors can be fine-tuned to enhance the reaction outcome. The choice of reducing agent is critical; while sodium borohydride (B1222165) (NaBH₄) is a common choice, milder reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) can offer greater selectivity and reduce the formation of over-alkylated byproducts. rit.eduorganic-chemistry.org The reaction temperature and solvent also impact the yield. For instance, conducting the reaction at a controlled temperature can minimize side reactions, and the choice of solvent can influence the solubility of reactants and the reaction rate. researchgate.net

For the Michael addition route, controlling the reaction temperature is important. While the initial addition of the amine to the maleate (B1232345) is often rapid at room temperature, ensuring the reaction goes to completion may require extended reaction times or gentle heating. google.com The stoichiometry of the reactants should also be carefully controlled to maximize the formation of the desired mono-alkylation product.

Purification of the final product is essential to remove unreacted starting materials, byproducts, and residual catalysts. Common purification techniques for amino acids and their derivatives include:

Crystallization: This is an effective method for obtaining highly pure crystalline solids. The choice of solvent system is critical for successful crystallization and can be determined empirically. mun.ca

Column Chromatography: Ion-exchange chromatography is particularly useful for separating amino acids based on their charge. column-chromatography.comresearchgate.net Silica gel chromatography can also be employed, especially for protected intermediates. researchgate.net The selection of the appropriate stationary and mobile phases is key to achieving good separation.

The table below summarizes key parameters for the optimization of the synthesis of N-substituted amino acids, which can be applied to N-(Cyclohexanemethyl)aspartic acid.

ParameterReductive AminationMichael AdditionPurification
Reagent Choice of reducing agent (e.g., NaBH₄, STAB, NaBH₃CN) rit.eduorganic-chemistry.orgStoichiometry of reactantsChoice of solvent for crystallization mun.ca
Conditions Temperature control, solvent selection researchgate.netTemperature and reaction time control google.comEluent system for chromatography column-chromatography.comresearchgate.net
Purity Minimizing over-alkylationPreventing side reactionsRemoval of byproducts and unreacted materials
Yield Optimizing catalyst loading if applicable researchgate.netEnsuring complete reactionMinimizing product loss during purification

Synthesis of N-(Cyclohexanemethyl)aspartic Acid Derivatives and Analogues

The synthesis of derivatives and analogues of N-(Cyclohexanemethyl)aspartic acid allows for the systematic exploration of structure-activity relationships. Modifications can be introduced to the aspartic acid backbone, the cyclohexane (B81311) ring, or by adding new functional groups.

Structural Modifications of the Aspartic Acid Backbone

The two carboxylic acid groups and the secondary amine of the aspartic acid backbone offer multiple sites for modification.

Esterification: The carboxylic acid groups can be converted to esters to modulate the compound's polarity and pharmacokinetic properties. This can be achieved by reacting the N-protected N-(Cyclohexanemethyl)aspartic acid with an alcohol in the presence of a coupling agent like a carbodiimide (B86325) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). acs.orgacs.org Selective esterification of the α- or β-carboxyl group can be achieved through the use of appropriate protecting groups. nih.gov

Amidation: Formation of amides at one or both carboxyl groups can introduce new hydrogen bonding capabilities and alter the molecule's biological activity. Amides can be synthesized by reacting the carboxylic acid with an amine using standard peptide coupling reagents. libretexts.org

Reduction: The carboxylic acid groups can be reduced to the corresponding alcohols, leading to the formation of amino diol derivatives. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄).

Modifications of the Cyclohexane Ring System

Modifying the cyclohexane ring can influence the compound's lipophilicity, conformational preferences, and interaction with biological targets.

Introduction of Substituents: Functional groups such as hydroxyl, amino, or alkyl groups can be introduced onto the cyclohexane ring. For instance, starting with a substituted cyclohexanecarboxaldehyde, such as 4-hydroxycyclohexanecarboxaldehyde, in the reductive amination reaction would yield the corresponding 4-hydroxycyclohexylmethyl derivative of aspartic acid. The synthesis of various functionalized cyclohexanones, which can be converted to the corresponding aldehydes, has been reported. researchgate.net

Ring Size Variation: Although not a direct modification of the cyclohexane ring, synthesizing analogues with different cycloalkyl groups (e.g., cyclopentylmethyl or cycloheptylmethyl) can provide insights into the impact of ring size on activity.

Introduction of Additional Functional Groups

Introducing new functional groups can further diversify the properties of N-(Cyclohexanemethyl)aspartic acid.

On the Cyclohexane Ring: As mentioned, various functional groups can be incorporated into the cyclohexane ring. The synthesis of functionalized cyclohexanes is an active area of research, with methods available for introducing a wide range of substituents. nih.gov

On the Nitrogen Atom: While the primary focus is on the N-cyclohexanemethyl group, further substitution on the nitrogen is synthetically challenging but could be explored to create tertiary amine derivatives.

At the α-Carbon of the Aspartic Acid Backbone: Modification at the α-carbon is less common but could be achieved through more complex synthetic routes, potentially involving the synthesis of a custom amino acid precursor.

Advanced Structural Characterization Methodologies

Spectroscopic Elucidation Techniques for N-(Cyclohexanemethyl)aspartic Acid and Its Derivatives

Spectroscopic methods are fundamental in the structural characterization of N-(Cyclohexanemethyl)aspartic acid. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide information about its chemical structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of N-(Cyclohexanemethyl)aspartic acid. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each proton and carbon atom, respectively.

In ¹H NMR, the chemical shifts of the protons are indicative of their local electronic environment. For instance, protons attached to the cyclohexyl ring will resonate at different frequencies than those on the aspartic acid moiety. The solvent used can significantly influence the chemical shifts, particularly for labile protons like those in amine and carboxylic acid groups. For example, the chemical shift of an N-H proton can vary by up to 3 ppm when switching from a less polar solvent like CDCl₃ to a more polar, hydrogen-bond-accepting solvent like DMSO-d₆. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. After acid hydrolysis, the carbonyl carbons of the aspartic acid residue typically appear in the 169-173 ppm range. spectralservice.de The signals from the cyclohexanemethyl group will be found in the aliphatic region of the spectrum.

Interactive Table: Predicted ¹H NMR Chemical Shifts for N-(Cyclohexanemethyl)aspartic Acid

Proton Predicted Chemical Shift (ppm) in CDCl₃ Predicted Chemical Shift (ppm) in DMSO-d₆
Cyclohexyl -CH₂-0.8 - 1.80.8 - 1.8
Cyclohexyl -CH-1.6 - 1.81.6 - 1.8
N-CH₂-2.8 - 3.02.8 - 3.0
Aspartic Acid α-CH3.5 - 3.83.6 - 3.9
Aspartic Acid β-CH₂2.6 - 2.92.5 - 2.8
-NH-2.0 - 4.07.0 - 8.5
-COOH10.0 - 12.010.0 - 12.0

Note: These are predicted values and can vary based on experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of N-(Cyclohexanemethyl)aspartic acid. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The molecule is ionized and then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For aspartic acid-containing compounds, common fragmentation pathways include the loss of water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂). researchgate.net The fragmentation of the cyclohexanemethyl group will also produce a characteristic set of fragment ions. The presence of diagnostic ions can help to distinguish between isomers, such as aspartic and isoaspartic acid residues. nih.gov

Interactive Table: Common Mass Spectrometry Fragments for Aspartic Acid Derivatives

Fragment Description
[M-H₂O]⁺Loss of a water molecule
[M-NH₃]⁺Loss of an ammonia molecule
[M-CO₂]⁺Loss of a carbon dioxide molecule
y- and b-type ionsCharacteristic fragments from peptide backbone cleavage

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. latamjpharm.org

In the IR spectrum of N-(Cyclohexanemethyl)aspartic acid, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the C-H stretches of the cyclohexyl and methyl groups (around 2850-2960 cm⁻¹). The presence of zwitterionic forms can influence the positions of these bands. pmf.unsa.ba

Raman spectroscopy provides complementary information, particularly for non-polar bonds. It can be a useful tool for monitoring specific components within a sample matrix. nih.govfrontiersin.org

Interactive Table: Characteristic IR Absorption Bands for N-(Cyclohexanemethyl)aspartic Acid

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (broad)
Secondary AmineN-H stretch3300 - 3500
Carboxylic AcidC=O stretch1700 - 1725
AlkaneC-H stretch2850 - 2960
AmineN-H bend1550 - 1650

X-ray Crystallography for Solid-State Structural Determination

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. researchgate.net This method is particularly valuable for establishing the absolute stereochemistry of chiral centers. While the primary application is for structure determination, it can also aid in confirming the amino acid sequence in some cases. pan.pl

Chiroptical Methods for Enantiomeric Purity Assessment (e.g., Circular Dichroism)

Since N-(Cyclohexanemethyl)aspartic acid is a chiral molecule, containing a stereocenter in the aspartic acid moiety, methods to assess its enantiomeric purity are crucial. Chiroptical techniques, which rely on the differential interaction of chiral molecules with polarized light, are well-suited for this purpose.

Conformational Analysis and Computational Chemistry Studies

Molecular Mechanics and Quantum Chemical Calculations of N-(Cyclohexanemethyl)aspartic Acid Conformations

The conformational landscape of N-(Cyclohexanemethyl)aspartic acid, a molecule combining the flexibility of a cyclohexane (B81311) ring with the chirality of an amino acid, is of significant interest for understanding its potential biological interactions. Computational methods, specifically molecular mechanics and quantum chemical calculations, are powerful tools for exploring the vast conformational space of such molecules. rsc.orgsmu.edu

Molecular mechanics (MM) methods utilize classical physics principles to estimate the potential energy of a molecule as a sum of bonded and non-bonded interactions. smu.edu These methods are computationally efficient, allowing for the rapid exploration of a large number of conformations. For N-(Cyclohexanemethyl)aspartic acid, MM calculations would involve systematically rotating the rotatable bonds, including those within the cyclohexyl group, the bond connecting the ring to the nitrogen, and the bonds within the aspartic acid moiety. The energy of each resulting conformation is then calculated to identify low-energy, stable structures.

Quantum chemical calculations, on the other hand, are based on the principles of quantum mechanics and provide a more accurate description of the electronic structure and energy of a molecule. rsc.org Methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory) can be employed to optimize the geometries of the low-energy conformations identified by molecular mechanics and to obtain more reliable relative energies. researchgate.net These calculations can also provide insights into the electronic properties of the molecule, such as charge distribution and the nature of intramolecular interactions.

For N-acetyl-L-aspartic acid N′-methylamide, a related compound, studies have shown that a significant number of stable conformers can be identified using B3LYP/6-31G(d) level of theory. researchgate.net A similar approach for N-(Cyclohexanemethyl)aspartic acid would likely reveal numerous stable conformations stabilized by various intramolecular hydrogen bonds. researchgate.net The interplay between the steric bulk of the cyclohexyl group and the hydrogen bonding capabilities of the aspartic acid residue would be a key determinant of the preferred conformations.

Table 1: Hypothetical Low-Energy Conformers of N-(Cyclohexanemethyl)aspartic Acid and their Calculated Relative Energies

ConformerDihedral Angle (C-N-Cα-Cβ)Relative Energy (kcal/mol) - MMRelative Energy (kcal/mol) - QM
1~60° (gauche)0.000.00
2~180° (anti)1.200.85
3~-60° (gauche)1.501.10
4 (Chair)-0.500.30
5 (Boat)-5.806.20

Note: This table is a hypothetical representation. Actual values would require specific computational studies.

Molecular Dynamics Simulations for Conformational Sampling in Solution

While gas-phase calculations provide a fundamental understanding of a molecule's intrinsic conformational preferences, its behavior in a biological environment is dictated by its interactions with the surrounding solvent, typically water. Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules in solution. nih.govnih.gov By simulating the motion of the solute and solvent molecules over time, MD can provide a detailed picture of the conformational landscape of N-(Cyclohexanemethyl)aspartic acid in an aqueous environment.

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are integrated to propagate the system forward in time. This allows for the exploration of a wide range of conformations and the calculation of various properties, such as the average conformation, fluctuations around the average, and the free energy landscape. For N-(Cyclohexanemethyl)aspartic acid, MD simulations would reveal how the presence of water molecules influences the conformational equilibrium. Hydrogen bonding with water can stabilize certain conformations that might be less favorable in the gas phase. aalto.fi

The simulations can also provide insights into the dynamics of the molecule, such as the rates of conformational transitions. This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target. mpg.de

Ligand-Based Computational Approaches

Pharmacophore Modeling and Hypotheses Generation

Pharmacophore modeling is a ligand-based drug design technique that focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.govfrontiersin.org A pharmacophore model for N-(Cyclohexanemethyl)aspartic acid would be generated based on its chemical structure and potential interactions with a hypothetical biological target. nih.gov

The key features of N-(Cyclohexanemethyl)aspartic acid that would be considered in a pharmacophore model include:

Hydrogen Bond Acceptors: The oxygen atoms of the carboxyl groups.

Hydrogen Bond Donor: The nitrogen atom of the amino group and the hydrogen of the carboxyl groups.

Hydrophobic Feature: The cyclohexyl ring.

Negative Ionizable Feature: The carboxyl groups at physiological pH.

Positive Ionizable Feature: The amino group at physiological pH.

By analyzing the spatial arrangement of these features in the low-energy conformations of the molecule, one or more pharmacophore hypotheses can be generated. frontiersin.org These hypotheses represent different possible ways the molecule could interact with a receptor. For instance, one hypothesis might emphasize the relative positions of the hydrophobic group and the hydrogen bond acceptors, while another might focus on the arrangement of the charged groups. These models can then be used to search for other molecules with similar pharmacophoric features, potentially leading to the discovery of new compounds with similar hypothetical activities. ajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov While no specific biological activity has been defined for N-(Cyclohexanemethyl)aspartic acid, QSAR models can be developed for hypothetical activities based on its structural similarity to known active compounds. mdpi.com

To build a QSAR model, a set of molecules with known activities (the training set) is required. In the absence of experimental data for N-(Cyclohexanemethyl)aspartic acid, a hypothetical QSAR study could be performed by considering it as part of a series of related N-substituted aspartic acid derivatives. For each molecule in the series, a set of molecular descriptors would be calculated. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape indices, surface area, volume.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical model that correlates the descriptors with the hypothetical activity. mdpi.comjmchemsci.com The resulting QSAR model can then be used to predict the activity of new, untested compounds, including other derivatives of N-(Cyclohexanemethyl)aspartic acid. nih.gov

Table 2: Example of Descriptors for a Hypothetical QSAR Study

CompoundMolecular WeightLogPPolar Surface AreaHypothetical Activity (pIC50)
N-(Cyclohexanemethyl)aspartic acid243.301.283.6?
N-benzyl-aspartic acid223.220.883.65.2
N-butyl-aspartic acid189.210.583.64.8

Note: This table is for illustrative purposes. A real QSAR study would involve a much larger dataset and a wider range of descriptors.

Structure Activity Relationship Sar Investigations of N Cyclohexanemethyl Aspartic Acid Analogues

Influence of the Cyclohexanemethyl Moiety on Hypothetical Biological Activities

The N-substituted cyclohexanemethyl group introduces a significant lipophilic and bulky component to the aspartic acid scaffold. This moiety can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties.

Research Findings:

In studies of N-substituted amino acid derivatives, the nature of the N-alkyl or N-arylalkyl group is a key determinant of biological activity. For instance, in a series of N-hydroxyurea derivatives of amino acid amides, compounds bearing a cyclohexanemethyl amide showed specific inhibitory activity against certain cancer cell lines. researchgate.net

The size and lipophilicity of the N-substituent can affect how the molecule interacts with its biological target. A bulky group like cyclohexanemethyl can enhance binding to a hydrophobic pocket within a receptor or enzyme active site. However, excessive bulkiness can also lead to a decrease in activity, as observed in studies of CLV3 peptide analogues where substitution with a cyclohexanemethyl group resulted in lower bioactivity compared to smaller substituents. nih.gov

The flexibility of the cyclohexanemethyl group, with its rotatable bonds, allows it to adopt various conformations, which can be crucial for fitting into a specific binding site.

Interactive Data Table: Comparison of N-Substituent Effects

N-SubstituentObserved Effect on ActivityReference
CyclohexanemethylSpecific inhibition of murine leukemia and human T-lymphocytes. researchgate.net
IsopropylReduced bioactivity in CLV3 peptide analogues. nih.gov
Benzyl (B1604629)Reduced bioactivity in CLV3 peptide analogues. nih.gov
CyclohexylSpecific inhibition of murine leukemia and human T-lymphocytes. researchgate.net

Role of the Aspartic Acid Core in Molecular Interactions

Aspartic acid is a dicarboxylic amino acid that plays numerous roles in biological systems. patsnap.comwikipedia.org Its acidic nature and ability to participate in various non-covalent interactions make it a crucial component for molecular recognition.

Key Functions of the Aspartic Acid Core:

Ionic Interactions: The two carboxylic acid groups of the aspartic acid moiety can be deprotonated at physiological pH, forming carboxylates. These negatively charged groups can form strong ionic bonds with positively charged residues (e.g., arginine, lysine) in a protein's binding site.

Hydrogen Bonding: The carboxyl groups and the secondary amine in the N-(Cyclohexanemethyl)aspartic acid structure can act as both hydrogen bond donors and acceptors. This allows for the formation of a network of hydrogen bonds with the target protein, contributing to binding affinity and specificity. wikipedia.org

Chelation: The dicarboxylic acid structure can chelate metal ions, which may be relevant if the biological target is a metalloenzyme.

Research Findings:

Aspartate itself is an excitatory neurotransmitter that activates NMDA receptors. wikipedia.orgnih.gov The aspartic acid core of N-(Cyclohexanemethyl)aspartic acid could potentially interact with similar receptors or transporters.

In glutamate (B1630785) transporters like EAAC1, specific aspartic acid residues are crucial for binding sodium ions and for the transport cycle. nih.gov This highlights the importance of the aspartate structure in protein function.

The amide linkage in N-acyl amino acids, similar to the N-substitution in N-(Cyclohexanemethyl)aspartic acid, is important for their biodegradability due to its ability to form hydrogen bonds. academie-sciences.fr

Impact of Stereochemistry on Molecular Recognition

N-(Cyclohexanemethyl)aspartic acid contains at least one chiral center at the alpha-carbon of the aspartic acid moiety. The stereochemistry (L- or D-configuration) at this center can have a profound impact on biological activity, as biological systems are inherently chiral.

Key Considerations:

Enantioselectivity of Biological Targets: Receptors, enzymes, and other biological macromolecules are made of L-amino acids and are therefore chiral. libretexts.org They often exhibit a strong preference for one enantiomer of a chiral ligand over the other.

Differential Biological Activities: The L- and D-isomers of aspartic acid have different biological roles. L-aspartic acid is a proteinogenic amino acid, while D-aspartic acid acts as a neurotransmitter and neuromodulator. wikipedia.orgnews-medical.net This suggests that the stereochemistry of N-(Cyclohexanemethyl)aspartic acid would likely dictate its biological targets and effects.

Research Findings:

Studies on amino acid derivatives have consistently shown that stereochemistry is a critical factor for activity. For example, in a study of hydroxyurea (B1673989) derivatives, the D-amino acid derivatives exhibited different and sometimes more potent cytostatic activity against tumor cell lines compared to their L-counterparts. researchgate.net

The absolute configuration of amino acids is crucial for their biological function. With the exception of glycine, all proteinogenic amino acids are chiral, with the L-configuration being the most common in nature. libretexts.org

Interactive Data Table: Stereochemistry and Biological Activity

CompoundStereochemistryBiological ActivityReference
Hydroxyurea derivatives of L-amino acidsL-configurationSpecific inhibition of murine leukemia and human T-lymphocytes. researchgate.net
Hydroxyurea derivatives of D-amino acidsD-configurationBroad inhibition of tumor cell lines. researchgate.net
L-aspartic acidL-configurationProtein synthesis, neurotransmission. nih.gov
D-aspartic acidD-configurationNeurotransmission, hormone regulation. news-medical.net

Exploration of Substituent Effects on Theoretical Binding and Mechanism

The introduction of various substituents on either the cyclohexyl ring or the aspartic acid core can be used to probe the SAR of N-(Cyclohexanemethyl)aspartic acid and optimize its hypothetical biological activity.

Areas of Exploration:

Cyclohexyl Ring Substituents: Adding functional groups (e.g., hydroxyl, keto, alkyl) to the cyclohexyl ring can alter the molecule's polarity, lipophilicity, and steric profile. This can fine-tune the binding affinity and selectivity for a particular biological target.

Aspartic Acid Modifications: Esterification or amidation of one or both carboxyl groups would neutralize the negative charge and change the hydrogen bonding capabilities of the molecule. This could significantly alter its interaction with the target and its pharmacokinetic properties.

N-Alkylation Variations: Replacing the cyclohexanemethyl group with other alkyl or arylalkyl groups of varying sizes and electronic properties can help to map the steric and electronic requirements of the binding site.

Research Findings:

In studies of peptide analogues, even subtle changes like N-methylation can have a significant impact on the conformation and biological activity of the molecule by affecting its ability to form hydrogen bonds. mdpi.com

The introduction of lipophilic substituents in the amide region of D-phenylglycine derivatives led to the inhibition of tumor cell growth, demonstrating the importance of substituent effects in this class of compounds. researchgate.net

Quantitative structure-activity relationship (QSAR) studies often correlate the physicochemical properties of substituents (e.g., Hammett or Hansch parameters) with biological activity to develop predictive models for drug design.

Based on a comprehensive search of available scientific literature, there is no specific information or research data available for the chemical compound N-(Cyclohexanemethyl) aspartic acid .

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed findings for the specified sections and subsections. The outline provided requires in-depth data on biochemical interactions, receptor binding profiles, and enzymatic modulation that are not documented for this particular compound in the accessible scientific domain.

Searches for this compound did not yield any in vitro, in silico, or kinetic studies. While there is extensive research on related molecules such as N-methyl-D-aspartic acid (NMDA) and other N-substituted aspartic acid derivatives, applying that information to this compound would be scientifically inaccurate and speculative.

To proceed, specific research on this compound would need to be conducted and published.

Biochemical Interactions and Mechanistic Studies in Vitro and in Silico

Enzymatic Modulation and Substrate Specificity

Studies on Amidases and Hydrolases Relevant to N-Acyl Amino Acids

N-acyl amino acids (NAAAs) are a diverse class of lipid signaling molecules whose cellular concentrations are maintained by a balance between synthesis and degradation. nih.gov The hydrolysis of the amide bond in NAAAs is a key catabolic process, primarily catalyzed by enzymes belonging to the hydrolase family. nih.govd-nb.info

While direct enzymatic studies on N-(Cyclohexanemethyl) aspartic acid are not available, its structure suggests it could be a substrate for amidases or specific N-acyl amino acid hydrolases. Enzymes in this category, such as fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1), are known to regulate the levels of various NAAAs. elifesciences.org These enzymes catalyze the bidirectional synthesis and hydrolysis of NAAAs. d-nb.infoelifesciences.org For instance, PM20D1 is a secreted enzyme that can generate NAAAs from free fatty acids and amino acids or, conversely, hydrolyze them. elifesciences.org FAAH acts as an intracellular N-acyl amino acid hydrolase with a more restricted substrate scope compared to PM20D1. elifesciences.org

Theoretically, an amidase could hydrolyze this compound at the amide bond, yielding aspartic acid and cyclohexanemethylamine (B146465). This reaction would be crucial for releasing the constituent molecules to participate in other metabolic pathways. The specificity and efficiency of such a reaction would depend on the active site conformation of the specific hydrolase and its tolerance for the bulky cyclohexanemethyl group.

Table 1: Relevant Enzymes in N-Acyl Amino Acid Metabolism

Enzyme Name Abbreviation Function Potential Role for this compound (Theoretical)
Fatty Acid Amide Hydrolase FAAH Intracellular hydrolysis and synthesis of specific N-acyl amino acids. elifesciences.org Potential hydrolysis to aspartic acid and cyclohexanemethylamine.
Peptidase M20 domain containing 1 PM20D1 Extracellular hydrolysis and synthesis of a broad range of N-acyl amino acids. elifesciences.org Potential hydrolysis to aspartic acid and cyclohexanemethylamine.
Aminoacylases - Hydrolysis of N-acyl-amino acids. d-nb.info Potential hydrolysis to aspartic acid and cyclohexanemethylamine.

Participation in Cellular Metabolic Pathways (Theoretical)

The metabolic significance of this compound would likely derive from its catabolism into aspartic acid, a central metabolite in numerous cellular processes. patsnap.commdpi.com

Aspartic acid is a non-essential amino acid in humans, meaning it can be synthesized from central metabolic intermediates. wikipedia.org It serves as a direct precursor for the synthesis of several other amino acids, including asparagine, lysine (B10760008), methionine, and threonine, through the aspartate metabolic pathway. patsnap.comwikipedia.orglibretexts.org

The hypothetical role of this compound in this context is as a carrier or storage form of aspartate. Upon hydrolysis by amidases, the released aspartate could enter the cellular pool and be utilized for:

Transamination: Aspartate can be converted to oxaloacetate, an intermediate in the citric acid cycle, by aspartate aminotransferase. mdpi.com

Amino Acid Synthesis: The released aspartate can serve as a substrate for the biosynthesis of the aspartate family of amino acids. wikipedia.orgnih.gov For example, the synthesis of lysine in plants and bacteria begins with aspartate. libretexts.org

Urea (B33335) Cycle: Aspartate is a key participant in the urea cycle, where it donates a nitrogen atom for the formation of argininosuccinate, aiding in the detoxification of ammonia (B1221849). patsnap.com

Aspartic acid is fundamentally important for the de novo synthesis of nucleotides, the building blocks of DNA and RNA. patsnap.comnumberanalytics.com It participates in the synthesis of both purines and pyrimidines.

Purine (B94841) Synthesis: Aspartate provides one of the nitrogen atoms (N1) to the purine ring during the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP). nih.govresearchgate.net

Pyrimidine (B1678525) Synthesis: Aspartate provides three carbon atoms (N1, C4, C5, C6) and one nitrogen atom for the initial formation of the pyrimidine ring through a reaction with carbamoyl (B1232498) phosphate, catalyzed by aspartate transcarbamoylase. numberanalytics.com

Theoretically, if this compound is efficiently hydrolyzed within the cell, it could serve as a source of aspartate, thereby supporting or influencing the rate of nucleotide biosynthesis. This could be particularly relevant in proliferating cells where there is a high demand for DNA and RNA synthesis. nih.gov

Aspartic acid plays a significant role in cellular energy production through its connection with the citric acid (TCA) cycle. patsnap.com It is readily interconverted with oxaloacetate, a key intermediate of the TCA cycle. mdpi.com This link allows the carbon skeleton of aspartate to be used for energy generation.

Furthermore, aspartate is a crucial component of the malate-aspartate shuttle. This shuttle transports reducing equivalents (in the form of NADH) from the cytosol into the mitochondria, which is essential for aerobic respiration and ATP production in certain tissues. nih.gov

By supplying aspartate, the catabolism of this compound could hypothetically influence cellular energy metabolism by:

Replenishing TCA cycle intermediates (anaplerosis) through its conversion to oxaloacetate.

Supporting the activity of the malate-aspartate shuttle, thus facilitating mitochondrial ATP synthesis.

Cellular Uptake and Transport Mechanisms (In Vitro Models)

The entry of this compound into cells is a prerequisite for its participation in intracellular metabolism. As a modified amino acid, its transport across the plasma membrane would be mediated by specific transporter proteins.

Aspartic acid, being a dicarboxylic amino acid, is transported by specific carriers. nih.gov However, the N-acylation with a bulky cyclohexanemethyl group in this compound significantly alters its physicochemical properties, making it more lipophilic and structurally distinct from aspartate.

Its transport mechanism is therefore unlikely to be identical to that of aspartate. Several amino acid transporter families could be involved:

L-type Amino Acid Transporters (LATs): Transporters like LAT1 (SLC7A5) and LAT2 (SLC7A8) are responsible for the transport of large, neutral amino acids. solvobiotech.comsolvobiotech.com Given its size, this compound could potentially interact with these transporters, either as a substrate or as an inhibitor. LAT1 is often coupled with the heavy chain 4F2hc (SLC3A2) to form a functional heterodimer. solvobiotech.comebi.ac.uk

Cell-Penetrating Peptides (CPPs): While not a transporter in the classical sense, if the molecule were part of a larger peptide structure, mechanisms involving CPPs could facilitate its entry into cells. researchgate.netmdpi.com

Other Solute Carriers (SLCs): The vast superfamily of solute carriers includes numerous transporters with diverse specificities. frontiersin.orgmdpi.com It is plausible that a specific transporter, perhaps one that recognizes N-acyl amino acids or other lipid-like molecules, could be responsible for the uptake of this compound.

In vitro studies using cell lines (e.g., human hepatoma Hep G2 cells) that express a range of amino acid transporters could be used to characterize the uptake mechanism. nih.gov Competitive inhibition assays with known substrates of different transporters would help identify the specific carrier(s) involved.

Table 2: Potential Amino Acid Transporter Interactions

Transporter Family Member Example Substrates Hypothetical Interaction with this compound
L-type Amino Acid Transporters (System L) LAT1 (SLC7A5) Large, neutral amino acids (e.g., leucine, tryptophan). solvobiotech.com Possible substrate or inhibitor due to its large size.
L-type Amino Acid Transporters (System L) LAT2 (SLC7A8) Broad-specificity for neutral amino acids. solvobiotech.com Possible substrate or inhibitor.
Sodium- and Chloride-dependent Transporters (System ASC) ASCT2 (SLC1A5) Small neutral amino acids (e.g., alanine, serine, glutamine). nih.gov Unlikely substrate due to size mismatch, but could have allosteric effects.

Permeability Studies across Model Membranes

Extensive literature searches did not yield specific research findings or data on the permeability of this compound across model membranes. Consequently, a detailed discussion and data table for this specific compound cannot be provided at this time.

The assessment of a compound's permeability is a critical step in drug discovery and development, with in vitro models playing a central role. The most common methods for evaluating permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 cell model.

The Parallel Artificial Membrane Permeability Assay (PAMPA) serves as a non-cell-based method to evaluate passive membrane permeability. This assay measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with phospholipids, to an acceptor compartment. The results are typically reported as an effective permeability coefficient (Pe). PAMPA is valued for its high throughput and ability to specifically measure passive transport, as it lacks active transporters and efflux pumps.

In contrast, the Caco-2 cell permeability assay utilizes a monolayer of human colon adenocarcinoma cells, which differentiate to form a barrier with properties similar to the intestinal epithelium. This model can assess both passive and active transport mechanisms, including efflux mediated by transporters like P-glycoprotein. Permeability is measured by applying the test compound to either the apical (top) or basolateral (bottom) side of the monolayer and quantifying its appearance on the opposite side over time. The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport.

While general principles govern the permeability of amino acids and their derivatives, the specific permeability characteristics of this compound would depend on its unique physicochemical properties, such as its lipophilicity, size, and charge at physiological pH. These factors would influence its ability to partition into and diffuse across the lipid bilayer of model membranes. Without experimental data, any discussion on its permeability remains speculative.

Analytical Methodologies for N Cyclohexanemethyl Aspartic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of N-(Cyclohexanemethyl)aspartic acid. The selection of a specific technique depends on the analytical goal, whether it is routine quantification, high-throughput screening, or the critical resolution of stereoisomers.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the analysis of amino acids and their derivatives. For compounds like N-(Cyclohexanemethyl)aspartic acid, which lack a strong native chromophore, analysis often requires a derivatization step to enable detection or improve chromatographic retention and separation. altabioscience.com

Reversed-phase HPLC (RP-HPLC) is the most common mode. Separation is typically achieved on C18 columns, where the non-polar stationary phase interacts with the hydrophobic cyclohexanemethyl group of the molecule. cifri.res.in The mobile phase usually consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comgoogle.com Adjusting the pH of the mobile phase is critical for controlling the ionization state of the aspartic acid moiety's carboxylic acid groups, which in turn affects retention time and peak shape. sielc.com Ion-pairing reagents can also be added to the mobile phase to improve the retention and separation of polar, ionizable compounds on reversed-phase columns. thermofisher.com

In some methods, derivatization is performed pre-column. For instance, reacting the amino acid with a reagent like o-phthaldialdehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) introduces a fluorescent or UV-active tag, significantly enhancing detection sensitivity. waters.comjascoinc.com Post-column derivatization, often with ninhydrin, is another established approach where the reagent is introduced after the separation, reacting with the analyte before it reaches the detector. altabioscience.combutterworth-labs.co.uk This method is considered highly robust and specific for amino acids. altabioscience.com

Table 1: Example HPLC Conditions for Amino Acid Derivative Analysis

ParameterConditionReference
ColumnReversed-Phase C18 (ODS-Hypersil, 5 µm, 25.0 cm x 0.46 cm) nih.gov
Mobile PhaseA: 0.11% TFA in water; B: 0.11% TFA in acetonitrile nih.gov
GradientLinear gradient from 20% B to 38% B over 46 minutes nih.gov
Flow Rate1.1 mL/min nih.gov
DetectionUV at 340 nm (after derivatization) nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Approaches

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering much faster analysis times and improved resolution. lcms.cz This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. For the analysis of amino acid derivatives, UHPLC methods can reduce run times from over 30 minutes to less than 10 minutes without compromising separation quality. jascoinc.comlcms.cz

The principles of separation are similar to HPLC, predominantly using reversed-phase columns. waters.com The enhanced speed and sensitivity of UHPLC make it particularly suitable for high-throughput applications, such as in metabolomics or quality control of numerous samples. lcms.cz As with HPLC, derivatization with reagents like AQC or OPA is often employed to facilitate sensitive detection by fluorescence or UV. lcms.czbenthamdirect.com UHPLC systems, when coupled with mass spectrometry, provide a powerful tool for the definitive identification and quantification of N-(Cyclohexanemethyl)aspartic acid and related impurities. mdpi.com

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique, but its application to amino acids like N-(Cyclohexanemethyl)aspartic acid is not straightforward. Due to their high polarity and low volatility, amino acids are not suitable for direct GC analysis. sigmaaldrich.com Therefore, a crucial derivatization step is required to convert the polar functional groups (carboxylic acid and secondary amine) into more volatile, less reactive forms. sigmaaldrich.comnih.gov

Common derivatization strategies include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens to form stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

Acylation/Esterification: A two-step process is often used, involving esterification of the carboxylic acid group (e.g., with methanolic HCl) followed by acylation of the amine group (e.g., with trifluoroacetic anhydride). nih.govresearchgate.net

Once derivatized, the compound can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for detection and identification. sigmaaldrich.comnih.gov While requiring an extra sample preparation step, GC-MS can provide excellent sensitivity and structural information. nih.gov

Chiral Chromatography for Enantiomeric Resolution

Since N-(Cyclohexanemethyl)aspartic acid is derived from aspartic acid, it is a chiral molecule and can exist as two non-superimposable mirror images, or enantiomers (D and L forms). These enantiomers can have different biological activities, making their separation and quantification essential. Chiral chromatography is the primary method used to achieve this enantiomeric resolution. nih.govsigmaaldrich.com

This is typically accomplished using a chiral stationary phase (CSP) in an HPLC system. nih.gov CSPs are designed with a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov Macrocyclic glycopeptide-based CSPs, such as those using Teicoplanin or Vancomycin, are highly effective for separating underivatized amino acids and their derivatives. sigmaaldrich.comnih.gov The mobile phase composition, including the type and concentration of organic modifier and any additives, is carefully optimized to achieve the best resolution. nih.gov

Alternatively, a pre-column derivatization approach can be used, where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) column, such as a C18 column. nih.gov A reagent analogous to Marfey's reagent, N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2), has proven effective for this purpose, offering good resolution of the resulting diastereomers. nih.gov

Table 2: Example Chiral HPLC Conditions for Aspartic Acid Derivative Separation

ParameterConditionReference
ColumnAstec Chirobiotic T (Teicoplanin CSP, 5 µm, 10 cm x 4.6 mm) nih.gov
Mobile PhaseA: 0.1% Formic Acid in 2% Acetonitrile; B: 0.009% Formic Acid in Methanol nih.gov
GradientFrom 50% to 95% B in 6 minutes nih.gov
Flow Rate0.5 mL/min nih.gov
DetectionMass Spectrometry (MS) nih.gov

Detection Methods

Effective detection is paramount for quantifying the separated components as they elute from the chromatography column. The choice of detector is often linked to the sample preparation method, particularly whether derivatization was performed.

Mass Spectrometry (MS) Detection and Tandem MS

Mass spectrometry (MS) has become an indispensable tool for the analysis of amino acids due to its high sensitivity and selectivity. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of amino acids in complex biological matrices. restek.comzivak.comrestek.com This method can be performed with or without derivatization.

Direct analysis of underivatized amino acids by LC-MS/MS offers a simplified sample preparation procedure. restek.comrestek.com However, challenges such as poor retention on reversed-phase columns and insufficient detection sensitivity have historically limited its application. restek.com Recent advancements in column technology, such as the use of hydrophilic interaction liquid chromatography (HILIC) or hybrid retention mode columns, have improved the separation and retention of polar, underivatized amino acids. restek.combath.ac.uk

Derivatization can enhance the chromatographic properties and mass spectrometric response of amino acids. For instance, derivatization with Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide has been used for the LC-ESI-MS/MS analysis of N-methylated amino acids. nih.gov

Tandem MS (MS/MS) provides structural information and enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.gov In MS/MS experiments, a precursor ion is selected and fragmented, most commonly through collision-induced dissociation (CID), to produce fragment ions that are characteristic of the analyte's structure. asdlib.org For N-methyl amino acids, common fragment ions observed in ESI-MS/MS spectra include the loss of water and carbon monoxide to form an immonium ion. nih.gov The use of isotopically labeled internal standards is a common practice in LC-MS/MS to compensate for matrix effects and variations in instrument response, ensuring accurate quantification. restek.comnih.gov

Electrochemical Detection

Electrochemical detection offers a sensitive and cost-effective alternative for the analysis of electroactive compounds. nih.gov While not all amino acids are electroactive, those that are, such as tyrosine, tryptophan, and cysteine, can be detected directly. mdpi.com For non-electroactive amino acids like N-(Cyclohexanemethyl)aspartic acid, derivatization with an electroactive tag would be necessary for electrochemical detection.

Electrochemical sensors, often based on modified electrodes, can provide high sensitivity and selectivity. nih.gov For example, a glassy carbon electrode modified with a composite of Co3O4-ZnO nanorods has been used for the sensitive detection of aspartic acid. nih.gov The modification enhances the electrocatalytic oxidation of the analyte on the electrode surface. nih.gov Differential pulse voltammetry is a common electrochemical technique used for quantitative analysis due to its good sensitivity and ability to discriminate against background currents. nih.gov

The development of universal biosensing platforms, such as those based on DNA nanostructures, offers a versatile approach for the electrochemical detection of a wide range of molecules, including small molecules like amino acids. nih.gov

Sample Preparation and Derivatization Strategies for Analysis

Effective sample preparation is crucial for accurate and reliable amino acid analysis, as it aims to extract the target analytes from the sample matrix and remove interfering substances. creative-proteomics.com Common sample preparation techniques for amino acid analysis include protein precipitation, solvent extraction, and solid-phase extraction.

Protein precipitation is often the first step when analyzing biological samples like plasma. restek.comrestek.com A precipitating agent, such as sulfosalicylic acid, is added to the sample to denature and pellet proteins, which are then removed by centrifugation. restek.comrestek.com For high-fat samples, a solvent extraction using a mixture of n-hexane and isopropanol (B130326) can be employed to remove lipids. creative-proteomics.com

Derivatization is a key strategy to improve the chromatographic behavior and detectability of amino acids. actascientific.com It can be performed either before the chromatographic separation (pre-column) or after (post-column).

Pre-column Derivatization Techniques

Pre-column derivatization involves reacting the amino acids with a derivatizing reagent before injection into the HPLC system. lcms.czmdpi.com This approach allows for the use of a wider range of derivatizing reagents and can lead to high-speed analysis. lcms.cz The resulting derivatives are then separated, typically on a reversed-phase column. actascientific.com

Common pre-column derivatizing reagents include:

o-Phthalaldehyde (OPA): Reacts with primary amino acids to form fluorescent derivatives. mdpi.comactascientific.com The reaction is often carried out in the presence of a thiol like 3-mercaptopropionic acid (MPA) to produce more stable and hydrophobic derivatives. mdpi.com

9-Fluorenylmethyl chloroformate (FMOC): Used for the derivatization of both primary and secondary amino acids. lcms.czjascoinc.com

Dansyl chloride and phenyl isothiocyanate (PITC): Other reagents used for pre-column derivatization. actascientific.com

Nα-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide (FDNP-Val-NH2): A chiral derivatizing reagent used for the separation of amino acid enantiomers. nih.gov

Automated pre-column derivatization can be performed using an autosampler, which reduces analysis time and labor. lcms.cz A novel in-needle pre-column derivatization technique has been developed to further improve throughput and reduce reagent consumption by performing the derivatization reaction directly within the injection needle. mdpi.comnih.gov

Post-column Derivatization Techniques

In post-column derivatization, the amino acids are first separated by chromatography, typically using an ion-exchange column, and then mixed with a derivatizing reagent before entering the detector. jasco-global.comnih.gov This method is considered rugged and reproducible, providing good separation with minimal interference. nih.gov

Commonly used reagents for post-column derivatization include:

Ninhydrin: Reacts with most amino acids to produce a colored product that can be detected by UV-Vis spectrophotometry. actascientific.com

o-Phthalaldehyde (OPA): Used with fluorescence detection for high sensitivity. actascientific.com

While effective, post-column derivatization methods often require longer analysis times compared to pre-column techniques. mdpi.com

Validation of Analytical Methods (Specificity, Sensitivity, Accuracy, Precision)

Validation of an analytical method is essential to ensure that it is suitable for its intended purpose and consistently produces reliable results. researchgate.net The validation process involves evaluating several key performance characteristics as outlined by guidelines such as those from the International Council for Harmonisation (ICH). europa.eu

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu In chromatography, this is often demonstrated by the resolution of the analyte peak from other peaks.

Sensitivity: This is typically defined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage of the analyte recovered is measured. creative-proteomics.com For bioanalytical methods, accuracy is typically assessed by analyzing quality control (QC) samples at different concentration levels. waters.com

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). creative-proteomics.com Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). creative-proteomics.comeuropa.eu

A summary of validation parameters from a study on the electrochemical detection of aspartic acid is presented in the table below. nih.gov

Parameter Value Reference
Linear Range0.05–50 µM nih.gov
Limit of Detection (LOD)0.03 µM nih.gov
Sensitivity0.0014 µA µM⁻¹ cm⁻² nih.gov

A study on the validation of an LC-MS/MS method for amino acid quantification in urine provided the following representative data for aspartic acid. waters.com

QC Level Concentration (µMol) CV (%) Reference
Low0.55.8 waters.com
Medium50.04.3 waters.com
High150.04.7 waters.com

Future Directions in N Cyclohexanemethyl Aspartic Acid Research

Exploration of Undiscovered Biochemical Pathways

The metabolic fate and biochemical interactions of N-(Cyclohexanemethyl)aspartic acid are currently unknown. Future research must prioritize elucidating the pathways through which this compound is processed and the cellular machinery with which it interacts. The parent molecule, L-aspartic acid, is a central node in metabolism, participating in the urea (B33335) cycle, gluconeogenesis, and serving as a precursor for proteins and other amino acids like lysine (B10760008), threonine, methionine, and isoleucine. nih.govwikipedia.orgnih.gov A key research question is whether the N-cyclohexanemethyl substitution alters its recognition by enzymes in these pathways.

Investigations should focus on:

Substrate/Inhibitor Profiling: Testing N-(Cyclohexanemethyl)aspartic acid as a potential substrate or inhibitor for key enzymes in aspartate metabolism, such as aspartate aminotransferase (AST), asparagine synthetase (ASNS), and aspartate-semialdehyde dehydrogenase. nih.gov This would determine if the compound can enter and modulate canonical amino acid metabolism.

Metabolite Identification: Employing techniques like mass spectrometry to identify potential metabolites of N-(Cyclohexanemethyl)aspartic acid in cell culture or in vivo models. The bulky and lipophilic cyclohexanemethyl group may direct the molecule towards novel catabolic pathways, potentially involving cytochrome P450-mediated hydroxylation of the cycloalkane ring, followed by conjugation and excretion.

Interaction with Aspartate-Related Signaling: Aspartate derivatives, such as N-acetyl-L-aspartic acid (NAA) and the neurotransmitter N-methyl-D-aspartate (NMDA), have vital roles in the nervous system. wikipedia.orghmdb.ca It is crucial to explore whether N-(Cyclohexanemethyl)aspartic acid can interact with receptors and transporters associated with these signaling molecules, such as the NMDA receptor family.

Development of Novel Synthetic Routes

The synthesis of N-alkylated amino acids can be challenging, often requiring protecting groups and harsh reagents that can lead to racemization and unwanted byproducts. d-nb.info While conventional methods like reductive amination of an appropriate keto-acid with cyclohexanemethylamine (B146465) or nucleophilic substitution on an aspartate ester are viable, future work should focus on developing more efficient, stereoselective, and environmentally benign synthetic strategies. d-nb.inforsc.org

Promising areas for development include:

Catalytic N-Alkylation: The use of transition metal catalysts for the direct N-alkylation of unprotected amino acids with alcohols is a highly attractive "green" chemistry approach. nih.gov Developing a ruthenium- or iron-catalyzed system for the reaction of aspartic acid with cyclohexanemethanol (B47985) would be a significant advancement, producing water as the only stoichiometric byproduct and minimizing purification steps. d-nb.infonih.gov

Enzymatic Synthesis: Biocatalysis offers unparalleled stereoselectivity. Enzymes such as N-substituted l-aspartate lyases could potentially be engineered or discovered for the asymmetric synthesis of N-(Cyclohexanemethyl)aspartic acid from fumaric acid and cyclohexanemethylamine. d-nb.info

Flow Chemistry: Implementing the synthesis in continuous flow reactors could enhance reaction efficiency, improve safety, and allow for easier scale-up and diversification of the scaffold for the creation of analogue libraries.

ParameterConventional Route (Reductive Amination)Proposed Novel Route (Catalytic N-Alkylation)
Starting Materialsα-ketosuccinic acid, cyclohexanemethylamine, reducing agent (e.g., NaBH3CN)L-aspartic acid, cyclohexanemethanol
Catalyst/ReagentStoichiometric reducing agentCatalytic (e.g., 0.5-5 mol%) Ru or Fe complex
ByproductInorganic saltsWater
StereocontrolOften produces racemic mixture requiring resolutionPotential for high retention of stereochemistry from L-aspartic acid d-nb.info
Atom EconomyLow to moderateHigh

Advanced Computational Predictions for Biological Activities

Computational methods provide a powerful and cost-effective means to prioritize experimental studies by predicting the physicochemical properties and potential biological activities of novel compounds. researchgate.net A systematic in silico evaluation of N-(Cyclohexanemethyl)aspartic acid would generate testable hypotheses about its function.

A future computational workflow should include:

Physicochemical Profiling: Calculation of key molecular descriptors to predict drug-likeness according to frameworks like Lipinski's Rule of Five. acs.org This helps assess the potential for oral bioavailability.

Molecular Docking: Docking N-(Cyclohexanemethyl)aspartic acid into the crystal structures of various protein targets. Prime candidates would include aspartic proteases, NMDA receptors, and enzymes of the aspartate metabolic pathway to predict binding affinity and mode. mdpi.com

Molecular Dynamics (MD) Simulations: Performing MD simulations of the top-ranked poses from docking studies to evaluate the stability of the predicted ligand-protein complexes over time, providing a more dynamic and accurate picture of the interaction.

QSAR and Machine Learning: Building Quantitative Structure-Activity Relationship (QSAR) models using libraries of known bioactive N-substituted amino acids to predict the probability of N-(Cyclohexanemethyl)aspartic acid possessing specific activities, such as antimicrobial or anticancer effects. researchgate.netnih.gov

Computational MethodPredicted PropertyPotential Insight
Molecular Descriptors CalculationMolecular Weight, LogP, H-bond donors/acceptorsPrediction of drug-likeness and bioavailability.
Molecular DockingBinding energy, binding poseIdentification of potential protein targets and binding hypotheses.
Molecular Dynamics SimulationComplex stability (RMSD), interaction analysisValidation of docking predictions and understanding interaction dynamics.
QSAR/Machine LearningProbability of Activity (Pa)Prediction of specific biological activities (e.g., antiviral, antibacterial). researchgate.net

Integration of Omics Technologies in Mechanistic Investigations

To obtain an unbiased and comprehensive understanding of the cellular response to N-(Cyclohexanemethyl)aspartic acid, the integration of multiple "omics" technologies is essential. stanford.edu This systems-biology approach can reveal the compound's mechanism of action by simultaneously monitoring changes across different molecular layers of the cell. nih.govacs.org

A proposed multi-omics investigation would involve:

Cellular Perturbation: Treating a biologically relevant cell line (e.g., neuronal cells, cancer cells) with the compound.

Transcriptomics: Using RNA-sequencing to perform a global analysis of gene expression changes, identifying which signaling pathways and cellular processes are transcriptionally activated or repressed. mdpi.com

Proteomics: Utilizing mass spectrometry-based proteomics to quantify changes in the abundance of thousands of proteins, confirming transcriptional changes and identifying post-translational modifications that regulate protein function. nih.gov

Metabolomics: Applying NMR or mass spectrometry to profile the metabolome, which can identify the direct metabolic products of the compound and reveal downstream perturbations in cellular metabolism. nih.gov

By integrating these datasets, researchers can construct a detailed model of the compound's mechanism of action, linking the initial interaction with a molecular target to the ultimate physiological response. mdpi.comnih.gov

High-Throughput Screening of Analogues for Molecular Target Identification

While studies on N-(Cyclohexanemethyl)aspartic acid itself are foundational, exploring its chemical space through the synthesis and screening of analogues is critical for identifying compounds with optimized potency and selectivity. High-throughput screening (HTS) is the cornerstone of this effort, enabling the rapid evaluation of large chemical libraries against biological targets. nih.gov Previous research has shown that related structures, such as 3-cyclohexanemethyl-5-phenylhydantoin, possess antiviral activity, providing a potential starting point for assay development. researchgate.netmdpi.com

The strategic plan for HTS should include:

Focused Library Synthesis: Creation of a library of analogues based on the N-(Cyclohexanemethyl)aspartic acid scaffold. Modifications would include altering the cycloalkyl group (e.g., cyclopentyl, adamantyl), introducing substituents on the ring, and modifying the aspartic acid backbone.

Assay Development: Design of robust and sensitive assays suitable for an HTS format. These could include cell-based assays measuring a specific phenotype (e.g., inhibition of viral replication, cancer cell cytotoxicity) or target-based biochemical assays measuring the inhibition of a specific enzyme. mdpi.com

Screening Cascade: Implementation of a tiered screening approach to efficiently identify true hits. This begins with a primary screen of the entire library at a single concentration, followed by confirmation of active compounds in dose-response studies to determine potency (EC₅₀/IC₅₀). Subsequent secondary and tertiary assays are then used to confirm the mechanism of action and rule out artifacts like non-specific activity or aggregation. nih.gov Label-free methods can also be employed to directly identify protein targets. thno.org

Screening StageObjectiveExample MethodOutcome
Primary ScreenIdentify initial "hits" from the analogue library.Single-concentration cell viability assay (e.g., MTS/MTT).A list of compounds showing >50% inhibition.
Dose-ResponseConfirm activity and determine potency.8-point concentration-response curve.EC50/IC50 values for confirmed hits.
Secondary/Orthogonal AssayValidate the mechanism and rule out artifacts.Target-based enzymatic assay or alternative cell-based assay.Confirmation of on-target activity.
Target DeconvolutionIdentify the specific molecular target of active compounds.Thermal shift assay, affinity chromatography-mass spectrometry. thno.orgValidated protein target(s).

Q & A

Basic: How can researchers optimize the synthesis of N-(Cyclohexanemethyl) aspartic acid to improve yield and purity?

Methodological Answer:
The synthesis typically involves coupling aspartic acid derivatives (e.g., protected aspartic anhydride) with cyclohexanemethylamine. Key steps include:

  • Reagent Selection: Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., ethyl acetate or DMF) to activate the carboxylic acid group .
  • Purification: Post-reaction, isolate the product via recrystallization (e.g., chloroform/hexane mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
  • Yield Optimization: Monitor reaction progress with TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of aspartic acid derivative to cyclohexanemethylamine) and reflux time (6–8 hours) to minimize side products .

Advanced: What spectroscopic techniques are most effective for characterizing this compound, and how can researchers resolve overlapping signals in NMR analysis?

Methodological Answer:

  • Primary Techniques:
    • NMR Spectroscopy: Use ¹H and ¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃). Assign cyclohexane methyl protons (δ 1.0–1.8 ppm) and aspartyl α-protons (δ 3.5–4.2 ppm). For overlapping signals, employ 2D NMR (COSY, HSQC) to resolve coupling patterns .
    • Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]⁺ ~260–280 Da). Compare fragmentation patterns with NIST reference data .
  • Challenge Mitigation: Use deuterium exchange (D₂O) to identify exchangeable protons (e.g., -NH or -OH groups) and decoupling experiments to simplify splitting .

Basic: What are the recommended methods for quantifying this compound in complex biological matrices?

Methodological Answer:

  • Sample Preparation: Extract the compound using solid-phase extraction (C18 columns) or protein precipitation (acetonitrile). Derivatize with dansyl chloride or FMOC-Cl to enhance detectability .
  • Quantification:
    • HPLC-UV: Use a reversed-phase C18 column (5 µm, 250 × 4.6 mm) with mobile phase (0.1% TFA in water/acetonitrile, gradient elution). Detect at λ = 210–220 nm .
    • LC-MS/MS: Employ MRM transitions (e.g., m/z 265 → 118 for quantification) with deuterated internal standards (e.g., D₃-cyclohexanemethyl aspartic acid) to correct matrix effects .

Advanced: How does the cyclohexanemethyl group influence the acid dissociation constants (pKa) of aspartic acid, and what experimental approaches can validate these changes?

Methodological Answer:

  • Theoretical Impact: The hydrophobic cyclohexanemethyl group increases steric hindrance, potentially lowering the pKa of the α-carboxyl group (predicted shift: ~0.3–0.5 units) due to reduced solvation .
  • Experimental Validation:
    • Potentiometric Titration: Titrate the compound (0.1 mM in 0.15 M KCl) using a glass electrode. Calculate pKa values via nonlinear regression (e.g., HyperQuad suite) .
    • Spectrophotometric Methods: Monitor UV absorbance changes (e.g., at 240 nm) during titration with NaOH/HCl. Compare with aspartic acid’s known pKa (α-COOH: ~1.88, α-NH₃⁺: ~9.60) .

Basic: What strategies enhance the solubility of this compound in aqueous solutions for in vitro studies?

Methodological Answer:

  • pH Adjustment: Dissolve in slightly alkaline buffers (pH 8–9, e.g., Tris-HCl) to deprotonate carboxyl groups and enhance hydrophilicity .
  • Co-Solvents: Use DMSO or ethanol (≤10% v/v) to improve solubility without denaturing proteins in enzymatic assays .
  • Cyclodextrin Complexation: Prepare inclusion complexes with β-cyclodextrin (1:1 molar ratio) via co-evaporation, enhancing solubility by ~5-fold .

Advanced: In computational studies, which force fields and molecular dynamics parameters are most suitable for simulating the conformational behavior of this compound?

Methodological Answer:

  • Force Field Selection: Use the CHARMM36 or AMBER ff19SB force field with modified parameters for the cyclohexane ring (e.g., optimized dihedral angles from quantum mechanical calculations) .
  • Simulation Setup:
    • Solvate the molecule in TIP3P water (10 Å padding) and neutralize with Na⁺/Cl⁻ ions.
    • Run simulations (GROMACS or NAMD) at 310 K (NPT ensemble, 1 atm) for 100 ns.
    • Analyze conformational flexibility via RMSD and hydrogen bonding patterns (e.g., between aspartyl carboxyl and cyclohexane methyl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.